molecular formula C10H11FN2O4S B3015209 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine CAS No. 2418734-06-0

3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine

Cat. No.: B3015209
CAS No.: 2418734-06-0
M. Wt: 274.27
InChI Key: PHXSFPHKOAUDLG-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a fluorosulfonyloxy group and a carbamoyl group attached to a pyridine ring.

Preparation Methods

One common method involves the use of fluorosulfonyl radicals, which can be generated from various precursors and used to introduce the fluorosulfonyloxy group efficiently . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine involves its interaction with molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbamoyl group can also play a role in the compound’s biological activity, affecting its binding to specific targets and its overall pharmacological profile.

Comparison with Similar Compounds

3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine can be compared with other similar compounds, such as:

    Sulfonyl fluorides: These compounds also contain a sulfonyl fluoride group and have similar applications in organic synthesis and chemical biology.

    Carbamoyl pyridines: These compounds contain a carbamoyl group attached to a pyridine ring and can have similar biological and pharmacological properties.

The uniqueness of this compound lies in its combination of the fluorosulfonyloxy and carbamoyl groups, which can provide distinct reactivity and properties compared to other compounds .

Properties

IUPAC Name

3-fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4S/c1-10(2-3-10)13-9(14)7-4-8(6-12-5-7)17-18(11,15)16/h4-6H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXSFPHKOAUDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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